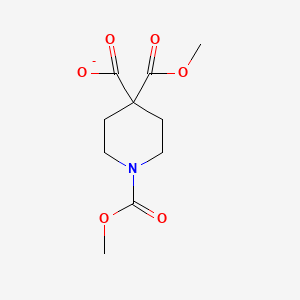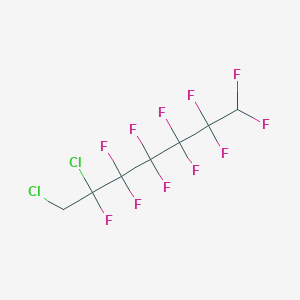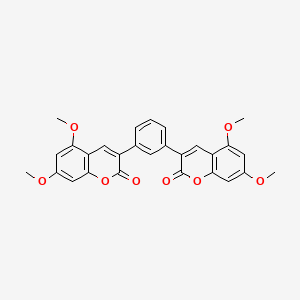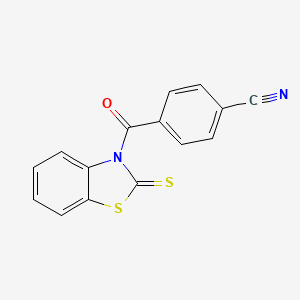![molecular formula C17H25F9O2S B14228495 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid CAS No. 522634-13-5](/img/structure/B14228495.png)
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is a fluorinated organic compound. It is characterized by the presence of a nonafluorohexyl group attached to an undecanoic acid backbone via a sulfanyl linkage. This compound is notable for its unique chemical properties, particularly its high hydrophobicity and chemical stability, which are attributed to the presence of multiple fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid typically involves the following steps:
Formation of the Nonafluorohexyl Group: This step involves the preparation of the nonafluorohexyl group, which can be achieved through the fluorination of hexyl precursors.
Attachment of the Sulfanyl Linkage: The nonafluorohexyl group is then attached to a sulfanyl group through a thiol-ene reaction, which is a type of click chemistry.
Coupling with Undecanoic Acid: Finally, the nonafluorohexylsulfanyl group is coupled with undecanoic acid using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or disulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Fluorinated derivatives with nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the development of superhydrophobic coatings and materials with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is primarily based on its ability to interact with hydrophobic surfaces and molecules. The nonafluorohexyl group imparts strong hydrophobicity, allowing the compound to form stable interactions with lipid bilayers and hydrophobic domains in proteins. This property is exploited in various applications, such as enhancing the stability of drug formulations and improving the performance of coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
- 1,1,2,2,3,3,4,4,5,5,6,6,6-十三氟-己烷磺酰氟
Uniqueness
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is unique due to its specific combination of a long-chain undecanoic acid with a highly fluorinated nonafluorohexyl group. This structure provides a balance of hydrophobicity and chemical reactivity, making it particularly useful in applications requiring both stability and functional versatility.
Eigenschaften
CAS-Nummer |
522634-13-5 |
|---|---|
Molekularformel |
C17H25F9O2S |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
11-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)undecanoic acid |
InChI |
InChI=1S/C17H25F9O2S/c18-14(19,15(20,21)16(22,23)17(24,25)26)10-12-29-11-8-6-4-2-1-3-5-7-9-13(27)28/h1-12H2,(H,27,28) |
InChI-Schlüssel |
ZYJIEJNVWBCVLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)


![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)

![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)



![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
